molecular formula C16H18N2O2 B4963706 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B4963706
M. Wt: 270.33 g/mol
InChI Key: CLBRVBIGAKXHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential uses in research applications. ATD is a synthetic compound that acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In

Mechanism of Action

4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, this compound reduces the amount of estrogen produced in the body. This can have a variety of effects on physiological processes that are regulated by estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In general, this compound has been shown to reduce estrogen levels in the body, which can have a variety of effects on physiological processes. For example, this compound has been shown to reduce bone loss in postmenopausal women, suggesting that estrogen plays a role in bone metabolism. This compound has also been shown to reduce the growth of breast cancer cells, suggesting that estrogen plays a role in the development and progression of breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in laboratory experiments is that it is a relatively simple and straightforward compound to synthesize. Additionally, this compound has been well-studied in scientific research, making it a reliable tool for investigating the role of estrogen in various physiological processes. One limitation of using this compound in laboratory experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen in the body.

Future Directions

There are several future directions for research involving 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the role of estrogen in the development and progression of prostate cancer. This compound has been shown to reduce the growth of prostate cancer cells in vitro, suggesting that estrogen may play a role in the development and progression of this disease. Another area of interest is the development of more specific aromatase inhibitors that target only the aromatase enzyme and not other enzymes in the body. This could potentially lead to more effective treatments for breast cancer and other estrogen-related diseases.

Synthesis Methods

The synthesis of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves the reaction of 1,3-cyclohexanedione with aniline and formaldehyde in the presence of a catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography to obtain the desired compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in scientific research to investigate the role of estrogen in various physiological processes. For example, this compound has been used to study the effects of estrogen on bone metabolism, cardiovascular health, and reproductive function. This compound has also been used to investigate the role of estrogen in the development and progression of breast cancer.

properties

IUPAC Name

4-(anilinomethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-13-10-6-7-11(8-10)14(13)16(20)18(15)9-17-12-4-2-1-3-5-12/h1-5,10-11,13-14,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRVBIGAKXHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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